Fmoc-3-(1-piperidinyl)-L-alanine-OH is a derivative of L-alanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine moiety. This compound is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its role as a building block for constructing peptides with specific functionalities.
The Fmoc group is widely used in organic synthesis, especially in peptide chemistry, to protect amino groups during the synthesis process. The piperidine ring enhances the compound's properties, making it suitable for various applications in medicinal chemistry and biochemistry.
Fmoc-3-(1-piperidinyl)-L-alanine-OH is classified as an amino acid derivative. It belongs to the category of protected amino acids, which are essential for synthesizing peptides through SPPS.
The synthesis of Fmoc-3-(1-piperidinyl)-L-alanine-OH can be achieved primarily through solid-phase peptide synthesis techniques. The general approach involves:
The synthesis process involves careful control of reaction conditions, including temperature and time for deprotection steps. For instance, studies indicate that using 2% DBU (1,8-diazabicycloundec-7-ene) in DMF can yield lower epimerization rates compared to traditional methods using piperidine .
The molecular structure of Fmoc-3-(1-piperidinyl)-L-alanine-OH features:
Fmoc-3-(1-piperidinyl)-L-alanine-OH participates in various chemical reactions typical of amino acids, including:
The mechanism by which Fmoc-3-(1-piperidinyl)-L-alanine-OH acts during peptide synthesis involves:
This process typically requires optimization to minimize side reactions such as epimerization or formation of undesired by-products .
Relevant data include melting point ranges and solubility profiles that are crucial for handling and application purposes.
Fmoc-3-(1-piperidinyl)-L-alanine-OH is utilized in various scientific applications, including:
The formation of 3-(1-piperidinyl)-L-alanine is a significant side reaction during Fmoc-SPPS, particularly in peptides featuring C-terminal cysteine residues. This process follows a two-step elimination-addition mechanism. Initially, the base (typically piperidine) abstracts the acidic β-proton from cysteine’s side-chain protection (e.g., trityl or acetamidomethyl groups), triggering β-elimination. This generates a highly reactive dehydroalanine (Dha) intermediate on the resin-bound peptide [1] [3]. Subsequently, the nucleophilic piperidine attacks the Dha moiety at the β-carbon, resulting in Michael addition that yields 3-(1-piperidinyl)-L-alanyl (Ppa) residues [3] [4]. This side reaction is sequence-dependent, with elevated risk observed when cysteine occupies the C-terminus due to reduced steric hindrance and increased accessibility to base. Mass spectrometry (MALDI-TOF) analyses of crude peptides frequently detect mass increases of +83 Da (+C₅H₁₁N) corresponding to the piperidinyl-alanine adduct [3].
Table 1: Key Steps in Piperidinyl-Alanine Formation
Step | Chemical Process | Key Intermediate | Experimental Evidence |
---|---|---|---|
Base Deprotonation | Abstraction of β-proton from Cys(SR) | Thiolate anion | Kinetics studies showing base concentration dependence |
β-Elimination | Loss of protected thiol group | Dehydroalanine (Dha) | HPLC/MS detection of -78 Da species |
Michael Addition | Nucleophilic attack by piperidine on Dha | 3-(1-Piperidinyl)alanine | MS identification of +83 Da adduct |
Piperidine (pKa ~11.1) serves a dual role in Fmoc-SPPS: it efficiently removes the Fmoc group but also catalyzes dehydroalanine formation. The base strength and nucleophilicity of piperidine are critical factors. Under standard deprotection conditions (20% piperidine/DMF), the reaction proceeds rapidly due to the high concentration of the free base. Studies demonstrate that microwave-assisted SPPS exacerbates this side reaction by accelerating both Fmoc removal and the elimination kinetics [4]. Alternative cyclic amines like morpholine (pKa 8.4) or piperazine (pKa 9.8) exhibit reduced elimination rates due to lower basicity, but their Fmoc-removal efficiency is compromised in sterically hindered sequences. Notably, sterically hindered bases like diisopropylethylamine (DIPEA) fail to suppress elimination due to their inability to effectively solvate the transition state [10].
Maintaining L-configuration in piperidinyl-alanine derivatives requires stereocontrolled synthetic routes. Catalytic asymmetric hydrogenation of enol precursors offers high enantioselectivity. For example, hydrogenation of Z-protected (Z=benzyloxycarbonyl) α-acetamido-β-(piperidinyl)acrylates using chiral Rh(I) catalysts (e.g., DuPhos ligands) achieves >98% ee [9]. Alternatively, enzymatic hydrolysis of racemic N-acetyl-3-(1-piperidinyl)alanine esters using acylases (e.g., from Aspergillus oryzae) provides enantiopure L-isomers. The unhydrolyzed D-enantiomer undergoes continuous racemization under reaction conditions, enabling dynamic kinetic resolution with yields >90% and ee >99% [9]. Solid-phase synthesis incorporating pre-formed Fmoc-3-(1-piperidinyl)-L-Ala-OH building blocks minimizes epimerization risks during chain elongation when coupling temperatures are maintained below 25°C [1] [6].
Orthogonal protection of the piperidinyl nitrogen and α-carboxyl group is essential for chiral stability:
Table 2: Orthogonal Protection Strategies for Piperidinyl-Alanine Synthesis
Functional Group | Protection | Deprotection Conditions | Epimerization Risk | Key Advantage |
---|---|---|---|---|
α-Amino | Fmoc | 20% Piperidine/DMF | Low (<1%) | Standard SPPS compatibility |
Piperidine N-atom | Boc | 50% TFA/DCM (0°C) | None | Prevents Michael addition |
Carboxyl | OPfp ester | Direct coupling | Low (0.5%) | Mild activation |
Cysteine thiol | Trt | 1% TFA/TFE | None | Suppresses β-elimination |
Coupling reagents critically influence both efficiency and byproduct formation:
Deprotection reagent optimization significantly impacts side reaction yields:
Table 3: Performance of Coupling/Deprotection Reagents for Piperidinyl-Alanine Suppression
Reagent System | Deprotection/Coupling Time | Piperidinyl-Alanine Byproduct | Relative Coupling Efficiency |
---|---|---|---|
HATU (0.95 eq) / DIEA | 10 min | 15–20% | 98% |
HATU (0.95 eq) / Collidine | 15 min | <3% | 95% |
PyOxim (1.0 eq) / DIEA | 20 min | 10–12% | 92% |
50% Cyclohexylamine/DCM | 3 × 3 min | 0% | N/A (deprotection only) |
20% Morpholine/DMF | 3 × 5 min | 3–5% | N/A |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: